3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one

GABA-A receptor pharmacology CNS drug discovery Anxiolytic screening

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one (CAS 123476-71-1), also cataloged as 2-(4-chlorophenyl)-5-phenyl-4-isoxazolin-3-one, is a 2,5-diaryl-substituted isoxazolin-3-one heterocycle with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 g/mol. This compound is annotated as an inhibitor of the gamma-aminobutyric acid type A (GABA-A) receptor, with a quantified binding affinity (Ki = 1120 nM) for the alpha-1 subunit.

Molecular Formula C15H10ClNO2
Molecular Weight 271.70 g/mol
CAS No. 123476-71-1
Cat. No. B12896614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one
CAS123476-71-1
Molecular FormulaC15H10ClNO2
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=NOC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10ClNO2/c16-12-8-6-11(7-9-12)14-13(15(18)19-17-14)10-4-2-1-3-5-10/h1-9,13H
InChIKeyVAMCWKLKPVSATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one (CAS 123476-71-1): A Defined 4-Isoxazolin-3-one Scaffold with Quantified GABA-A Receptor Engagement


3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one (CAS 123476-71-1), also cataloged as 2-(4-chlorophenyl)-5-phenyl-4-isoxazolin-3-one, is a 2,5-diaryl-substituted isoxazolin-3-one heterocycle with the molecular formula C15H10ClNO2 and a molecular weight of 271.70 g/mol [1]. This compound is annotated as an inhibitor of the gamma-aminobutyric acid type A (GABA-A) receptor, with a quantified binding affinity (Ki = 1120 nM) for the alpha-1 subunit [2]. Unlike the more common 4-arylidene-oxazolone derivatives, this scaffold features a fully substituted 4-position devoid of an exocyclic double bond, which fundamentally alters its reactivity profile and biological target space. Its drug-likeness profile shows zero violations of Lipinski's Rule of Five and a predicted blood-brain barrier permeability, distinguishing it from many polar heterocyclic screening candidates [1].

GABA-A α1 subunit binding probe for CNS target engagement studies
Non-covalent isoxazolinone scaffold; lacks Michael acceptor reactivity
Predicted BBB permeability and zero Lipinski violations support CNS screening

Why 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one Cannot Be Replaced by Generic 5(4H)-Oxazolone Analogs


Indiscriminate substitution of this compound with other 5(4H)-oxazolone or isoxazolin-3-one derivatives is scientifically unjustified due to two critical structural determinants. First, the 4-chlorophenyl substituent at the 2-position (isoxazolin-3-one nomenclature) provides a specific lipophilicity (LogP ~2.8-3.7) and electronic character that is quantitatively distinct from the 4-methyl, 4-fluoro, or unsubstituted phenyl analogs, directly influencing membrane permeability and target affinity . Second, the absence of the typical 4-arylidene exocyclic double bond—a hallmark of Erlenmeyer azlactones—eliminates the conjugate Michael acceptor site, fundamentally rerouting the compound's reactivity away from nucleophilic addition and toward target-specific non-covalent interactions. These structural features translate into a unique GABA-A receptor binding profile (Ki = 1120 nM) that positions this compound as a moderate-affinity CNS-targeted probe, distinct from both highly potent sedatives and inactive scaffold analogs [1].

Replacement with unsubstituted 2-phenyl-5(4H)-oxazolone
May reduce lipophilicity (LogP drop ~1.6–2.5 units), likely lowering predicted BBB permeability and CNS exposure.
Substitution with Erlenmeyer azlactone (4-arylidene-oxazolone) analogs
Introduces a Michael acceptor site, potentially causing non-specific covalent adducts and confounding assay interference.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one Against Key Comparators


GABA-A Receptor Alpha-1 Binding Affinity Defines a Moderate-Affinity Ligand Profile

The target compound binds to the GABA-A receptor alpha-1 subunit with a Ki of 1120 nM, as curated in the Therapeutic Target Database from the primary reference [1]. This places it as a moderate-affinity ligand within the GABA-A modulator space. For context, the high-affinity benzodiazepine-site ligand Ro-154513 achieves a Ki of 5.3 nM in the same target annotation set, while other chemotypes range from 19 nM to 17,000 nM [1]. This moderate affinity is advantageous for probe development, as it avoids the profound sedation associated with sub-nanomolar GABA-A agonists while maintaining sufficient target engagement to study allosteric modulation without dominant efficacy.

Binding affinity (Ki)
Reported
1120 nM
Supports moderate-affinity GABA-A α1 probe characterization.
Curated from J Med Chem 2006; moderate vs. high-affinity reference ligands.
GABA-A receptor pharmacology CNS drug discovery Anxiolytic screening

Physicochemical Differentiation: 4-Chlorophenyl Substitution Drives Higher Lipophilicity vs. Parent 2-Phenyl Scaffold

The calculated partition coefficient (LogP) of the target compound is 2.82 (Chemsrc) to 3.7 (DrugMap xlogp), reflecting the contribution of the 4-chlorophenyl substituent [1]. The unsubstituted parent scaffold, 2-phenyl-5(4H)-oxazolone (CAS 1199-01-5, MW 161.16), has a significantly lower predicted LogP of approximately 0.8-1.2 due to the absence of both the chlorine atom and the 4-phenyl substituent. This LogP increase of 1.6-2.5 units directly enhances predicted blood-brain barrier permeability (DrugMap annotation: 'BBB Permeability: Yes') [1], a critical parameter for CNS-targeted probe selection that the parent scaffold cannot satisfy.

Lipophilicity (LogP)
Class-level inference
This compound LogP 2.8–3.7; BBB predicted Yes
Parent 2-phenyl-oxazolone (CAS 1199-01-5) LogP ~0.8–1.2; BBB not predicted
LogP increase ~1.6–2.5 units attributed to chlorophenyl substitution.
Enhances predicted brain penetration for CNS screening.
Physicochemical profiling LogP optimization CNS drug design

Absence of 4-Arylidene Michael Acceptor Excludes Off-Target Reactivity Common to Erlenmeyer Azlactones

The target compound features a saturated 4-position (CH-Ph), confirmed by the canonical SMILES C1=CC=C(C=C1)C2C(=NOC2=O)C3=CC=C(C=C3)Cl . In contrast, the dominant compound class of 5(4H)-oxazolones—the Erlenmeyer azlactones—contains a 4-arylidene exocyclic double bond (C=CH-Ar) that acts as a Michael acceptor [1]. This structural difference eliminates the potential for non-specific covalent adduct formation with biological nucleophiles (e.g., cysteine thiols), a documented liability of arylidene-oxazolones that complicates hit triaging in high-throughput screening. The saturated scaffold preserves the heterocyclic hydrogen-bonding pharmacophore while removing the promiscuous reactivity hot-spot.

Michael acceptor
Class-level inference
This compound Saturated C-4; no exocyclic double bond
Erlenmeyer azlactones 4-arylidene C=C Michael acceptor present
Eliminates major source of assay interference from non-specific covalent binding.
Chemical proteomics Covalent inhibitor selectivity Scaffold reactivity profiling

Topological Polar Surface Area (TPSA 38.66 Ų) Optimizes CNS Drug-Likeness Window

The topological polar surface area (TPSA) of the target compound is 38.66 Ų , which falls within the established optimal range (20-70 Ų) for CNS drug candidates capable of passive blood-brain barrier penetration. For comparison, many isoxazole-based CNS drugs such as the GABA-A agonist muscimol (5-aminomethyl-3-isoxazolol, TPSA ~75 Ų) exceed this threshold, correlating with their limited passive brain penetration [1]. The lower TPSA of the target compound, combined with its moderate LogP (2.8-3.7), positions it favorably within the CNS drug-likeness chemical space defined by Wager et al. (ACS Chem. Neurosci., 2010).

TPSA
Class-level inference
38.66 Ų
Favorable within 20–70 Ų CNS drug-likeness window.
Lower than muscimol (TPSA ~75 Ų); supports passive BBB permeability prediction.
Medicinal chemistry CNS drug design Drug-likeness optimization

High-Value Application Scenarios for 3-(4-Chlorophenyl)-4-phenyl-1,2-oxazol-5(4H)-one Based on Verified Differentiation


CNS Probe Development: Moderate-Affinity GABA-A Modulator Scaffold for Anxiolytic Target Validation

The quantified GABA-A receptor alpha-1 binding (Ki 1120 nM) makes this compound a viable starting scaffold for developing non-sedating anxiolytic probes. Its moderate affinity, confirmed by the J. Med. Chem. 2006 dataset [1], allows researchers to study allosteric modulation of the GABA-A receptor without triggering the profound sedation and motor impairment seen with sub-nanomolar benzodiazepine-site agonists. The zero Lipinski violations and predicted BBB permeability support in vivo CNS target engagement studies in rodent models.

Selective Chemical Biology Tool: Non-Covalent Isoxazolinone Probe Free of Michael Acceptor Liability

Unlike the widely studied Erlenmeyer azlactones, this compound lacks the 4-arylidene Michael acceptor, as confirmed by SMILES analysis . This structural feature makes it suitable for chemical biology applications where non-specific covalent modification of cellular proteins must be avoided. Researchers can use this compound as a clean affinity probe for target identification studies (e.g., cellular thermal shift assays, photoaffinity labeling) without the confounding background of Michael adduct formation.

Physicochemical Benchmark Standard for CNS Drug-Likeness Optimization in Heterocyclic Library Design

With a TPSA of 38.66 Ų and LogP of 2.82-3.7 [2], this compound occupies the optimal CNS drug-likeness window. It can serve as a reference standard for calibrating computational models of brain penetration and for benchmarking new oxazolone/isoxazolinone derivatives in medicinal chemistry optimization programs. Its drug-like properties also make it a suitable negative control compound for evaluating the impact of excessive polarity on CNS exposure in pharmacokinetic studies.

Silver Halide Photographic Intermediate: 2-Aryl-4-Isoxazolin-3-One Building Block with Defined Electronic Properties

The 2-aryl-4-isoxazolin-3-one scaffold, exemplified by this compound, is claimed in multiple Fuji Photo Film patents (US4950764, US5221750) as an intermediate for positive-working silver halide photographic materials [3]. The 4-chlorophenyl substituent provides specific electronic effects that influence the compound's performance as a precursor to color-developing agents. Procurement of this specific derivative supports research into structure-property relationships in photographic chemistry applications.

Application
Selection Property
Validation Focus
CNS probe development (GABA-A modulator)
Moderate-affinity GABA-A α1 binding profile
Target engagement assays and BBB exposure assessment
Chemical biology tool (non-covalent probe)
Absence of Michael acceptor reactivity
Specificity profiling and covalent modification background control
Physicochemical benchmark standard
TPSA and LogP in optimal CNS drug-likeness space
Computational model calibration and CNS exposure prediction
Photographic research intermediate
Defined 2-aryl-4-isoxazolin-3-one scaffold with chlorophenyl electronic effects
Structure–property relationship studies in silver halide materials
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